molecular formula C26H29ClN2O3 B14979699 N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14979699
M. Wt: 453.0 g/mol
InChI Key: UGGLDIJCMBBJFZ-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrrolidine ring, a chromene core, and a tert-butylphenyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This method involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds, palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and chromene-based molecules. Examples include:

    Pyrrolidine-2-one: A simpler pyrrolidine derivative with different biological activities.

    Chromene-2-carboxamide: A compound with a similar chromene core but different substituents.

Uniqueness

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H29ClN2O3

Molecular Weight

453.0 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-pyrrolidin-1-ylethyl]-6-chloro-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H29ClN2O3/c1-26(2,3)18-8-6-17(7-9-18)21(29-12-4-5-13-29)16-28-25(31)24-15-22(30)20-14-19(27)10-11-23(20)32-24/h6-11,14-15,21H,4-5,12-13,16H2,1-3H3,(H,28,31)

InChI Key

UGGLDIJCMBBJFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)N4CCCC4

Origin of Product

United States

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